molecular formula C16H20N2O2 B14745275 1,2-Bis(3-ethoxyphenyl)hydrazine CAS No. 1034-18-0

1,2-Bis(3-ethoxyphenyl)hydrazine

Cat. No.: B14745275
CAS No.: 1034-18-0
M. Wt: 272.34 g/mol
InChI Key: DQSFFSJOQMQSAA-UHFFFAOYSA-N
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Description

1,2-Bis(3-ethoxyphenyl)hydrazine is an organic compound with the molecular formula C16H20N2O2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3-ethoxyphenyl)hydrazine can be synthesized through the condensation reaction of 3-ethoxybenzaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2C9H10O+N2H4C16H20N2O2+2H2O2 \text{C}_9\text{H}_{10}\text{O} + \text{N}_2\text{H}_4 \rightarrow \text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_2 + 2 \text{H}_2\text{O} 2C9​H10​O+N2​H4​→C16​H20​N2​O2​+2H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-ethoxyphenyl)hydrazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazines.

Scientific Research Applications

1,2-Bis(3-ethoxyphenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-ethoxyphenyl)hydrazine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, it can undergo redox reactions that generate reactive intermediates, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(3-methoxyphenyl)hydrazine
  • 1,2-Bis(4-ethoxyphenyl)hydrazine
  • 1,2-Bis(3,4-dimethoxyphenyl)hydrazine

Uniqueness

1,2-Bis(3-ethoxyphenyl)hydrazine is unique due to the presence of ethoxy groups at the 3-position of the phenyl rings. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other hydrazine derivatives.

Properties

CAS No.

1034-18-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1,2-bis(3-ethoxyphenyl)hydrazine

InChI

InChI=1S/C16H20N2O2/c1-3-19-15-9-5-7-13(11-15)17-18-14-8-6-10-16(12-14)20-4-2/h5-12,17-18H,3-4H2,1-2H3

InChI Key

DQSFFSJOQMQSAA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NNC2=CC(=CC=C2)OCC

Origin of Product

United States

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